molecular formula C8H13NO3S B1528111 Ammonium xylenesulfonate CAS No. 26447-10-9

Ammonium xylenesulfonate

Cat. No.: B1528111
CAS No.: 26447-10-9
M. Wt: 203.26 g/mol
InChI Key: FGTOZJXFOAPXMR-UHFFFAOYSA-N
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Description

Ammonium xylenesulfonate is an organic compound with the chemical formula C8H13NO3S. It is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in the formulation of household and industrial cleaning products due to its ability to enhance the performance of surfactants .

Preparation Methods

Ammonium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with ammonia to produce this compound . The reaction conditions generally include a mole ratio of sulfur trioxide to xylene of 1:1 and a temperature range of 30-60°C .

Chemical Reactions Analysis

Ammonium xylenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium xylenesulfonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of ammonium xylenesulfonate is its ability to act as a hydrotrope. It reduces the surface tension of water, allowing hydrophobic compounds to dissolve more easily. This is achieved through the interaction of its hydrophilic and hydrophobic functional groups with water and hydrophobic molecules, respectively .

Comparison with Similar Compounds

Ammonium xylenesulfonate is often compared with other sulfonate hydrotropes such as:

Properties

IUPAC Name

azane;2,4-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOZJXFOAPXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline]
Record name Ammonium xylenesulfonate
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Vapor Pressure

50.0 [mmHg]
Record name Ammonium xylenesulfonate
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

26447-10-9
Record name Benzenesulfonic acid, dimethyl-, ammonium salt (1:1)
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Record name Ammonium xylenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ammonium xylenesulfonate in the research presented?

A1: The research investigates the use of this compound as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like this compound, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.

Q2: How does the effectiveness of this compound as a hydrotrope compare to other hydrotropes studied?

A2: The research compares the solubilization ability of this compound to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.

Q3: What are the potential applications of using this compound as a hydrotrope for separating m- and p-aminoacetophenone isomers?

A3: The differing solubilities of m- and p-aminoacetophenones in this compound solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.

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